(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol

Übersicht

Beschreibung

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a derivative of pyrrolidine known for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

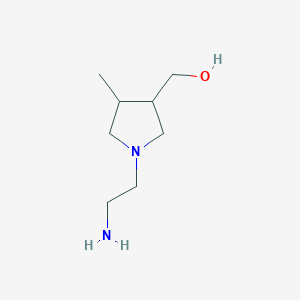

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with an aminoethyl group and a hydroxymethyl group, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly in modulating neurotransmission.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that related pyrrolidine derivatives may exhibit neuroprotective properties by inhibiting neuronal nitric oxide synthase (nNOS), which is crucial in preventing neurodegeneration .

- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens, indicating a potential application in treating infections .

Case Studies

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. Key findings include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound's structure suggests potential utility in the development of pharmaceuticals. Its pyrrolidine core is a common motif in many biologically active compounds, particularly those targeting neurotransmitter receptors and enzymes.

Potential Therapeutic Targets:

- Neurotransmitter Modulation: Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders. The aminoethyl side chain may enhance binding affinity to specific receptors, making it a candidate for further exploration in drug design.

- Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents. Research indicates that modifications of the pyrrolidine ring can lead to enhanced activity against various pathogens, including bacteria and protozoa .

Organic Synthesis

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol can serve as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, which can be exploited to create more complex molecules.

Synthesis Pathways:

- Pyrrolidine Derivatives: The compound can be utilized in the synthesis of other pyrrolidine derivatives through reactions such as alkylation and acylation. These derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization Reactions: The hydroxymethyl group can undergo reactions such as oxidation or substitution, leading to the formation of alcohols or ethers that have distinct biological activities.

Case Studies and Research Findings

Several studies highlight the applications of similar pyrrolidine derivatives, providing insights into their effectiveness and versatility.

Case Study 1: Antiparasitic Activity

A study evaluated a series of pyrrolidine-based compounds for their inhibitory effects on Leishmania species. Compounds with structural similarities to this compound demonstrated significant activity against Leishmania donovani, suggesting that this class of compounds could be further developed for treating leishmaniasis .

Case Study 2: Neuroprotective Effects

Research focused on pyrrolidine derivatives indicated neuroprotective properties through modulation of glutamate receptors. Compounds structurally related to this compound were shown to reduce excitotoxicity in neuronal cultures, highlighting their potential in treating neurodegenerative diseases .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Analyse Chemischer Reaktionen

Acid-Base Reactions

The primary amine (-CH₂CH₂NH₂) and secondary amine (pyrrolidine ring) exhibit basicity, enabling salt formation with acids. For example:

-

Reaction with hydrochloric acid (HCl) yields a hydrochloride salt:

Similar protonation behavior is observed in pyrrolidine derivatives like (1-Methylpyrrolidin-3-yl)methanol .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation:

-

Under mild conditions (e.g., pyridinium chlorochromate, PCC), it oxidizes to a ketone:

-

Strong oxidizing agents (e.g., KMnO₄, CrO₃) may further oxidize the ketone to a carboxylic acid, though steric hindrance from the methyl group (position 4) might limit this pathway.

Esterification and Etherification

The alcohol group participates in nucleophilic acyl substitution:

-

Reaction with acetic anhydride forms an acetate ester:

This reaction is analogous to esterification steps observed in α,α-diphenyl-4-piperidinemethanol synthesis .

Nucleophilic Substitution at the Amine

The primary amine can undergo alkylation or acylation:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions:

-

Acylation : Treatment with acetyl chloride forms an amide:

Such reactions are common in pyrrolidine-based pharmaceuticals, as seen in 2-(1-methylpyrrolidin-2-yl)ethyl derivatives .

Reductive Amination

The primary amine can react with ketones or aldehydes in reductive amination (e.g., using NaBH₃CN):

This method is widely employed in modifying amine-containing compounds, such as N-pyrimidyl/pyridyl derivatives .

Schiff Base Formation

Reaction with aldehydes or ketones forms imines:

These intermediates are critical in coordination chemistry and drug design .

Coordination Chemistry

The amine groups can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications.

Critical Considerations

-

Steric Effects : The 4-methyl group may hinder reactions at the pyrrolidine ring’s tertiary carbon.

-

pH Sensitivity : The secondary amine’s basicity (pKa ~10) influences reactivity in aqueous media .

-

Thermal Stability : Decomposition above 200°C is likely, necessitating controlled conditions for high-temperature reactions.

Eigenschaften

IUPAC Name |

[1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNYGBKBOQAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.